N-{[1-(5-bromopyrimidin-2-yl)piperidin-4-yl]methyl}-5-fluoro-N,6-dimethylpyrimidin-4-amine
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Overview
Description
N-{[1-(5-bromopyrimidin-2-yl)piperidin-4-yl]methyl}-5-fluoro-N,6-dimethylpyrimidin-4-amine is a complex organic compound that features a combination of bromopyrimidine, piperidine, and fluoropyrimidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(5-bromopyrimidin-2-yl)piperidin-4-yl]methyl}-5-fluoro-N,6-dimethylpyrimidin-4-amine typically involves multiple steps:
Formation of the Bromopyrimidine Intermediate: This step involves the bromination of pyrimidine to form 5-bromopyrimidine.
Piperidine Derivative Formation: The next step involves the reaction of the bromopyrimidine with piperidine to form 1-(5-bromopyrimidin-2-yl)piperidin-4-yl.
Coupling with Fluoropyrimidine: The final step involves coupling the piperidine derivative with 5-fluoro-N,6-dimethylpyrimidin-4-amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromine atom in the bromopyrimidine moiety can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperidine ring, which can be oxidized to form piperidone derivatives or reduced to form piperidine derivatives.
Coupling Reactions: The compound can participate in various coupling reactions, such as Suzuki or Buchwald-Hartwig coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles like amines, thiols, and alcohols.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to various substituted pyrimidine derivatives, while oxidation and reduction can modify the piperidine ring .
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis .
Biology
In biological research, derivatives of this compound can be used as probes to study biological pathways and interactions. The presence of fluorine and bromine atoms can enhance the compound’s ability to interact with biological targets .
Medicine
In medicinal chemistry, this compound and its derivatives can be explored for their potential therapeutic properties. The combination of different functional groups can lead to compounds with unique pharmacological activities .
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings .
Mechanism of Action
The mechanism of action of N-{[1-(5-bromopyrimidin-2-yl)piperidin-4-yl]methyl}-5-fluoro-N,6-dimethylpyrimidin-4-amine involves its interaction with specific molecular targets. The bromopyrimidine and fluoropyrimidine moieties can interact with enzymes or receptors, leading to modulation of their activity. The piperidine ring can enhance the compound’s binding affinity and selectivity .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-{[1-(5-bromopyrimidin-2-yl)piperidin-4-yl]methyl}-5-fluoro-N,6-dimethylpyrimidin-4-amine is unique due to the presence of both bromopyrimidine and fluoropyrimidine moieties, which can provide enhanced biological activity and selectivity. The combination of these functional groups in a single molecule allows for diverse chemical modifications and applications .
Properties
Molecular Formula |
C16H20BrFN6 |
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Molecular Weight |
395.27 g/mol |
IUPAC Name |
N-[[1-(5-bromopyrimidin-2-yl)piperidin-4-yl]methyl]-5-fluoro-N,6-dimethylpyrimidin-4-amine |
InChI |
InChI=1S/C16H20BrFN6/c1-11-14(18)15(22-10-21-11)23(2)9-12-3-5-24(6-4-12)16-19-7-13(17)8-20-16/h7-8,10,12H,3-6,9H2,1-2H3 |
InChI Key |
XRZKWLTUUZUNAA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC=N1)N(C)CC2CCN(CC2)C3=NC=C(C=N3)Br)F |
Origin of Product |
United States |
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